

# Spectroscopic Profile of 2-Hydroxy-4-methylpyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Hydroxy-4-methylpyridine**

Cat. No.: **B087338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-4-methylpyridine** (CAS No: 13466-41-6), also known as 4-Methyl-2(1H)-pyridinone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Hydroxy-4-methylpyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.22	d	6.5	H-6
6.30	s	-	H-3
6.05	d	6.5	H-5
2.17	s	-	-CH <sub>3</sub>
13.17	br s	-	-OH

Solvent and frequency were not specified in the source.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Explicit experimental <sup>13</sup>C NMR data for **2-Hydroxy-4-methylpyridine** was not readily available in the public databases searched. For structurally similar pyridine derivatives, the pyridinone carbonyl carbon typically appears in the range of 160-170 ppm, while aromatic carbons resonate between 100-150 ppm and the methyl carbon around 15-25 ppm.

## Infrared (IR) Spectroscopy

A comprehensive, peer-reviewed IR peak table for **2-Hydroxy-4-methylpyridine** is not available in the public domain. However, based on the functional groups present, the following characteristic absorption bands can be anticipated:

Wavenumber Range (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200-2800	O-H Stretch	Hydroxyl group (intramolecular H-bonding)
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Methyl group C-H
~1650	C=O Stretch	Pyridinone carbonyl
1600-1450	C=C Stretch	Aromatic ring
~1250	C-O Stretch	Hydroxyl group

## Mass Spectrometry (MS)

Detailed, experimentally verified mass spectrometry fragmentation data for **2-Hydroxy-4-methylpyridine** is not publicly available. The molecular weight of **2-Hydroxy-4-methylpyridine** is 109.13 g/mol. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be expected at  $m/z = 109$ . Common fragmentation patterns could involve the loss of CO ( $m/z = 81$ ) or the methyl group ( $m/z = 94$ ).

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the molecular structure of **2-Hydroxy-4-methylpyridine**.

Materials & Equipment:

- **2-Hydroxy-4-methylpyridine** sample (5-25 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ )
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>)
- 5 mm NMR tubes

- NMR Spectrometer (e.g., 300 MHz or higher)
- Pipettes and vials
- Glass wool

**Procedure:**

- Sample Preparation:
  - Accurately weigh the **2-Hydroxy-4-methylpyridine** sample and transfer it to a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- $^1\text{H}$  NMR Acquisition:
  - Set the appropriate spectral width and acquisition time.
  - Apply a standard  $90^\circ$  pulse sequence.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:

- Switch the probe to the carbon frequency.
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine proton ratios.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Hydroxy-4-methylpyridine** by measuring the absorption of infrared radiation.

Materials & Equipment:

- **2-Hydroxy-4-methylpyridine** sample
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean and free of any residues.

- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of the solid **2-Hydroxy-4-methylpyridine** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify and label the major absorption peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Hydroxy-4-methylpyridine**.

### Materials & Equipment:

- **2-Hydroxy-4-methylpyridine** sample
- High-purity volatile solvent (e.g., Dichloromethane or Methanol)
- Autosampler vial with cap
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

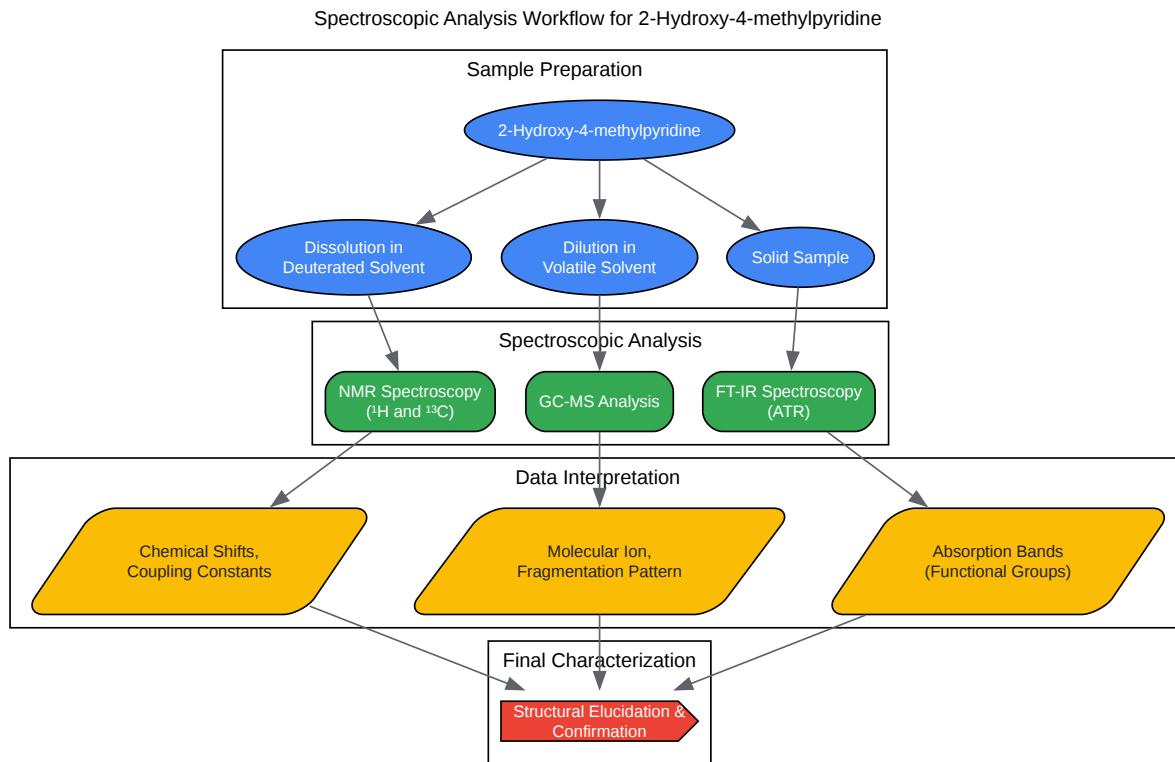
### Procedure:

- Sample Preparation:

- Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) of **2-Hydroxy-4-methylpyridine** in a volatile organic solvent (e.g., 1 mL of dichloromethane) in a clean vial.
- Instrument Setup:
  - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
  - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
  - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
- Sample Injection:
  - Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
- Data Processing:
  - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-Hydroxy-4-methylpyridine**.
  - Extract the mass spectrum for that specific peak.
  - Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways to support the structure.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like **2-Hydroxy-4-methylpyridine**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **2-Hydroxy-4-methylpyridine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-4-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087338#spectroscopic-data-of-2-hydroxy-4-methylpyridine-nmr-ir-mass-spec>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)